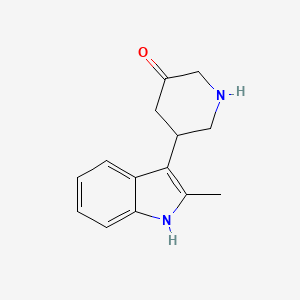![molecular formula C13H16BrFN2O B13930095 2-(6-bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B13930095.png)
2-(6-bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)propan-2-ol is a complex organic compound that belongs to the benzimidazole family. This compound is characterized by the presence of bromine, fluorine, and isopropyl groups attached to a benzimidazole core. It is primarily used as an intermediate in the synthesis of various pharmaceuticals and has significant applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)propan-2-ol typically involves multiple steps. One common method involves the reaction of 6-bromo-4-fluoro-2-methyl-1H-benzimidazole with isopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as acetone, and a base, such as sodium acetate borohydride. The mixture is heated to around 50°C and stirred for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process may involve techniques such as crystallization and chromatography to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(6-bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)propan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Nucleophilic Addition: The presence of the benzimidazole ring allows for nucleophilic addition reactions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride and potassium tert-butoxide are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as sodium borohydride are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
2-(6-bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a key intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors used in cancer treatment.
Industry: The compound is utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-(6-bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)propan-2-ol involves its interaction with specific molecular targets. For instance, in medicinal applications, it acts as a kinase inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can disrupt various cellular pathways, leading to the suppression of cancer cell growth and proliferation .
Comparación Con Compuestos Similares
Similar Compounds
- 6-bromo-4-fluoro-2-methyl-1H-benzimidazole
- 6-bromo-4-fluoro-1-isopropyl-2-methylbenzimidazole
- 6-bromo-4-fluoro-2-methyl-1-propan-2-ylbenzimidazole
Uniqueness
Compared to similar compounds, 2-(6-bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)propan-2-ol is unique due to the presence of the isopropyl group and the specific arrangement of bromine and fluorine atoms. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C13H16BrFN2O |
|---|---|
Peso molecular |
315.18 g/mol |
Nombre IUPAC |
2-(6-bromo-4-fluoro-1-propan-2-ylbenzimidazol-2-yl)propan-2-ol |
InChI |
InChI=1S/C13H16BrFN2O/c1-7(2)17-10-6-8(14)5-9(15)11(10)16-12(17)13(3,4)18/h5-7,18H,1-4H3 |
Clave InChI |
RCUBUWYQWIBMHW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C2=C(C(=CC(=C2)Br)F)N=C1C(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-(2-Chlorophenyl)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8h)-one](/img/structure/B13930055.png)


![4-Hydroxy-7-methoxy-8-methyl-2-[1-(2-morpholin-4-yl-ethyl)-pyrazol-4-yl]-quinoline](/img/structure/B13930069.png)








